Gly-his-gly

Description

Structure

3D Structure

Properties

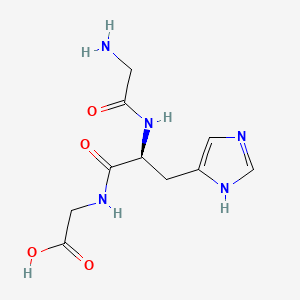

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)15-7(1-6-3-12-5-14-6)10(19)13-4-9(17)18/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,19)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZGCWWDPFDHCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-33-0 |

Source

|

| Record name | NSC120776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Gly-His-Gly Complexes

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Glycyl-L-Histidyl-Glycine (Gly-His-Gly) represents a fundamental model for understanding the intricate interactions between peptides and metal ions. Its structure, featuring an N-terminal amine, a C-terminal carboxylate, two peptide bonds, and a uniquely versatile imidazole side chain from histidine, provides multiple potential coordination sites. The thermodynamic stability of Gly-His-Gly complexes, particularly with transition metals, is of paramount importance in fields ranging from bioinorganic chemistry and metalloenzyme modeling to the development of novel therapeutics and biosensors. A thorough grasp of the energetic landscape—the Gibbs free energy, enthalpy, and entropy of complex formation—is essential for predicting, controlling, and exploiting these interactions. This guide provides a comprehensive overview of the core principles governing the stability of Gly-His-Gly complexes, detailed experimental protocols for their characterization, and an analysis of the key factors that modulate these interactions.

Introduction: The Significance of Gly-His-Gly Coordination Chemistry

Gly-His-Gly serves as an exemplary tripeptide for studying metal-ligand interactions due to its combination of a simple peptide backbone (provided by the glycine residues) and a powerful, pH-sensitive chelating group (the histidine imidazole ring). The stability of metal complexes with peptides is a critical determinant of their biological function and potential applications.[1] For instance, the affinity and coordination geometry of copper(II) with histidine-containing peptides are central to copper transport in biological systems and the design of artificial metalloenzymes.

Understanding the thermodynamic stability, quantified by the stability constant (K) and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), allows researchers to:

-

Predict the formation of specific complex species in a given chemical environment (e.g., physiological pH).

-

Elucidate the nature of the chemical bonds and forces driving the interaction.

-

Design peptides with tailored affinities for specific metal ions, a cornerstone of drug development and sensor technology.[2]

-

Interpret the mechanism of action for metal-based drugs and their biological targets.

This guide will focus on the foundational thermodynamic principles and the robust experimental techniques used to quantify the stability of these vital complexes. While direct data for Gly-His-Gly is integrated where available, the closely related and extensively studied analogue, Gly-Gly-His, will be used to illustrate key principles and methodologies, as the fundamental coordination chemistry is highly comparable.[2]

Core Thermodynamic & Coordination Principles

The formation of a metal-peptide complex is a chemical equilibrium. For a simple 1:1 complex between a metal ion (M) and a deprotonated peptide ligand (L), the reaction is:

M + L ⇌ ML

The stability constant (K) , also known as the formation or binding constant, quantifies the equilibrium position of this reaction. A higher K value signifies a more stable complex and a stronger interaction.

The Thermodynamic Signature

The stability of a complex is governed by the fundamental thermodynamic equation relating Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).[3]

ΔG = -RTln(K) = ΔH - TΔS

Where:

-

ΔG (Gibbs Free Energy): Represents the overall spontaneity of the complex formation. A negative value indicates a favorable interaction.

-

ΔH (Enthalpy): The heat absorbed or released during binding. A negative value (exothermic) indicates the formation of favorable bonds (e.g., covalent, hydrogen bonds).

-

ΔS (Entropy): The change in the system's disorder. A positive value is favorable and often driven by the release of ordered solvent molecules (e.g., water) from the metal ion and ligand upon binding (the chelate effect).[4]

The interplay between enthalpy and entropy defines the driving forces of the interaction.

Coordination Sites and the Role of pH

Gly-His-Gly has several potential donor atoms for metal coordination:

-

The N-terminal amino group (-NH2).

-

The nitrogen atom of the first peptide bond.

-

The N1 and N3 atoms of the histidine imidazole ring.

-

The nitrogen atom of the second peptide bond.

-

The C-terminal carboxylate group (-COO⁻).

The availability of these sites is critically dependent on pH.[5] At low pH, the amino and imidazole groups are protonated, competing with metal ions for binding. As the pH increases, these groups deprotonate, becoming available for coordination.[6] This pH-dependent behavior leads to the formation of different complex species, each with its own thermodynamic stability. For some metal ions like Cu(II) and Ni(II), increasing pH can lead to the deprotonation and coordination of the peptide amide nitrogens, resulting in exceptionally stable complexes.[1]

Experimental Methodologies for Thermodynamic Characterization

Determining the thermodynamic parameters of complex formation requires precise and robust experimental techniques. Potentiometry and Isothermal Titration Calorimetry (ITC) are the two primary methods, often supplemented by spectroscopic techniques for structural validation.

Potentiometric Titration (pH-metry)

Principle: This technique is a cornerstone for determining stability constants. It operates on the principle of competition between protons (H⁺) and metal ions (Mⁿ⁺) for the peptide ligand.[7] By titrating a solution containing the peptide and the metal ion with a strong base, one can monitor the pH change. The resulting titration curve is displaced relative to the curve of the peptide alone, and this displacement is used to calculate the concentration of the complexed species and, ultimately, the stability constants (log K).[6]

Causality Behind Experimental Choices:

-

Why titrate the ligand alone first? This is a critical self-validating step. It allows for the precise determination of the ligand's protonation constants (pKa values). These values are essential inputs for the subsequent analysis of the metal-ligand system.

-

Why use an inert background electrolyte (e.g., KNO₃, NaClO₄)? This maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients of the ions remain stable, which is a fundamental assumption in the calculations.[8]

-

Why use a carbonate-free base? Atmospheric CO₂ can dissolve to form carbonic acid, which would interfere with the titration and introduce errors in the stability constant calculations.

Detailed Experimental Protocol: Potentiometric Titration

-

Materials & Apparatus:

-

High-purity Gly-His-Gly peptide.

-

Metal salt solution (e.g., Cu(NO₃)₂, NiCl₂) of accurately known concentration.

-

Standardized strong acid (e.g., 0.1 M HClO₄).

-

Standardized, carbonate-free strong base (e.g., 0.1 M NaOH).

-

Inert salt for ionic strength (e.g., KNO₃).

-

High-purity, deionized, and degassed water.

-

A high-precision pH meter with a combination glass electrode (resolution of 0.1 mV or 0.001 pH units).[8]

-

Thermostated titration vessel (e.g., 25.0 ± 0.1 °C).

-

Automatic burette for precise titrant delivery.

-

Inert gas (N₂ or Ar) supply to blanket the solution.

-

-

Procedure:

-

Step 1: Electrode Calibration. Calibrate the pH electrode system using standard buffers. For concentration constants, perform a strong acid-strong base titration to determine the electrode potential (E₀) and the slope.[8]

-

Step 2: Ligand Protonation. Prepare a solution of Gly-His-Gly and the background salt in the titration vessel. Acidify with a known amount of strong acid to ensure all sites are protonated. Titrate this solution with the standardized strong base, recording the pH/mV reading after each addition.

-

Step 3: Metal-Ligand Titration. Prepare a new solution containing the same concentration of Gly-His-Gly and background salt, but also add the metal ion solution at a specific metal-to-ligand ratio (e.g., 1:1, 1:2). Acidify and titrate with the same strong base under identical conditions.

-

Step 4: Repeatability. Perform at least three independent titrations for each system to ensure reproducibility.

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) are processed using specialized computer programs (e.g., HYPERQUAD, BEST).[9]

-

These programs use a non-linear least-squares algorithm to refine a chemical model (the proposed complex species) that best fits the experimental data.

-

The output provides the overall (β) and stepwise (K) stability constants for each metal-peptide complex species identified (e.g., ML, MLH, MLH₋₁).

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for thermodynamic characterization because it directly measures the heat change (ΔH) associated with a binding event.[10] In an ITC experiment, a solution of the metal ion is titrated into a solution of the peptide in a highly sensitive calorimeter. Each injection triggers a heat change that is measured relative to a reference cell. The magnitude of these heat changes is proportional to the amount of complex formed.

Causality Behind Experimental Choices:

-

Why is ITC considered a direct method? Unlike techniques that rely on secondary signals, ITC directly quantifies the heat of reaction. This allows for the simultaneous determination of the binding constant (K), stoichiometry (n), and enthalpy (ΔH) in a single experiment, from which ΔG and ΔS can be calculated.[3]

-

Why is buffer choice critical? If binding is coupled with proton release or uptake, the measured heat will include the heat of ionization of the buffer.[11] It is crucial to use a buffer with a low ionization enthalpy (e.g., PIPES, HEPES) or to perform experiments in different buffers and extrapolate to zero buffer ionization enthalpy to determine the true binding enthalpy.

-

Why perform a control titration (metal into buffer)? This measures the heat of dilution of the metal salt, which must be subtracted from the experimental data to isolate the heat of binding. This is another essential self-validating step.

Detailed Experimental Protocol: Isothermal Titration Calorimetry

-

Materials & Apparatus:

-

High-purity, lyophilized Gly-His-Gly.

-

Metal salt solution.

-

Biologically relevant buffer (e.g., HEPES, phosphate) with a known, low heat of ionization.

-

High-purity, deionized water.

-

Isothermal Titration Calorimeter.

-

Syringes for sample and titrant.

-

-

Procedure:

-

Step 1: Sample Preparation. Prepare solutions of the peptide and the metal ion in the exact same buffer to avoid artifacts from buffer mismatch. Thoroughly degas both solutions.

-

Step 2: Instrument Setup. Allow the ITC instrument to thermally equilibrate at the desired temperature (e.g., 25 °C).

-

Step 3: Loading. Load the peptide solution (e.g., 0.1 mM) into the sample cell and the metal solution (e.g., 1-2 mM) into the injection syringe.

-

Step 4: Titration. Set up an injection sequence (e.g., one initial 1 µL injection followed by 19 subsequent 2 µL injections) with sufficient spacing between injections to allow the signal to return to baseline.

-

Step 5: Control Experiment. After the main experiment, perform a control titration by injecting the metal solution into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

The raw data (heat pulses over time) is integrated to yield the heat change per injection.

-

The heat of dilution from the control experiment is subtracted from the binding data.

-

The resulting data points (kcal/mol vs. molar ratio) are fitted to a suitable binding model (e.g., one-site, sequential sites) using the instrument's software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).

-

The fit directly yields the binding constant (K), stoichiometry (n), and enthalpy (ΔH). ΔG and TΔS are then automatically calculated.

-

Data Interpretation: A Case Study with Cu(II)

The interaction of Cu(II) with histidine-containing peptides is of significant biological interest. Ab initio calculations and experimental studies on the analogous Gly-Gly-His peptide show that Cu(II) can form a highly stable, square-planar complex.[2] At physiological pH, this complex typically involves coordination with the N-terminal amine, two deprotonated peptide nitrogens, and the imidazole nitrogen, forming a [Cu(H₋₂)L]⁻ species.

Quantitative Data Summary

The following table summarizes representative thermodynamic data for the formation of Cu(II) and Ni(II) complexes with simple glycine ligands, illustrating the principles that apply to Gly-His-Gly. The stability increases with the number of ligands, a trend also observed in peptide complexes.[6]

| Metal Ion | Complex Species | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Ni(II) | [Ni(Gly)]⁺ | 5.84 | -33.3 | -18.0 | +15.3 | [6][12] |

| Ni(II) | [Ni(Gly)₂] | 10.85 | -61.9 | -37.2 | +24.7 | [6][12] |

| Ni(II) | [Ni(Gly)₃]⁻ | 14.20 | -81.0 | -57.7 | +23.3 | [6][12] |

| Cu(II) | [Cu(Gly)]⁺ | 8.15 | -46.5 | -25.5 | +21.0 | [13] |

| Cu(II) | [Cu(Gly)₂] | 15.05 | -85.9 | -54.4 | +31.5 | [13][14] |

Note: Data is compiled from studies on glycine and serves as an illustrative example. Thermodynamic parameters are calculated from stability constants (log β) at T=298.15 K and may vary with experimental conditions. The stability of Gly-His-Gly complexes, especially with Cu(II), is expected to be significantly higher due to the chelate effect involving the imidazole side chain.

Interpreting the Thermodynamic Signature

From the table, we can draw key insights:

-

Favorable Formation: The large negative ΔG values indicate that the formation of these complexes is highly spontaneous.

-

Enthalpically Driven: The binding is strongly exothermic (negative ΔH), indicating that the formation of strong coordinate bonds between the metal ion and the ligand donor atoms is the primary driving force.

-

Entropically Assisted: The positive TΔS values show that entropy also favors complex formation. This is characteristic of the chelate effect , where the release of multiple ordered water molecules from the hydrated metal ion's coordination sphere upon binding to the multidentate peptide ligand leads to a significant increase in the overall disorder of the system.[4]

For a peptide like Gly-His-Gly, the formation of multiple chelate rings involving the amino, imidazole, and peptide groups would lead to an even more pronounced and favorable entropic contribution, resulting in exceptionally high thermodynamic stability.

Conclusion and Outlook

The thermodynamic stability of Gly-His-Gly complexes is a multifaceted topic governed by fundamental principles of coordination chemistry and thermodynamics. A comprehensive understanding requires rigorous experimental characterization, for which potentiometric titration and isothermal titration calorimetry are indispensable tools. By carefully designing experiments and interpreting the resulting thermodynamic signatures (K, ΔG, ΔH, and ΔS), researchers can gain profound insights into the driving forces, stoichiometry, and pH-dependence of these interactions. This knowledge is not merely academic; it is a critical prerequisite for the rational design of metal-based drugs, the development of sensitive and selective biosensors, and a deeper understanding of the role of metallopeptides in biological systems. As analytical techniques continue to advance, the ability to precisely map the energetic landscape of these and more complex peptide-metal interactions will undoubtedly fuel further innovation in medicine and materials science.

References

-

Stevenson, J. (n.d.). Isothermal Titration Calorimetry. Stevenson Lab, University of Alabama. Available at: [Link]

-

Wikipedia. (2023). Isothermal titration calorimetry. Available at: [Link]

-

Bindu, D., & T, S. (2020). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. Available at: [Link]

-

Elmagbari, F., et al. (2023). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. International Journal of New Chemistry. Available at: [Link]

-

Elmagbari, F., et al. (2023). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic St. International Journal of New Chemistry. Available at: [Link]

-

Pyreu, D. F., & Gridchin, S. N. (2020). Standard thermodynamic functions of Co2+ complexation with glycine and L-histidine in aqueous solution. ResearchGate. Available at: [Link]

- Pyreu, D. F., & Gridchin, S. N. (2020). Standard Thermodynamic Functions of Co2+ Complexation with Glycine and L-Histidine in Aqueous Solution. Springer Link.

-

Kim, J., et al. (2004). Ab initio Calculations for Exploring Metal Ion-(Gly-Gly-His) Complexes. ResearchGate. Available at: [Link]

-

Wilcox, D. E. (2017). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. Available at: [Link]

-

Platas-Iglesias, C., et al. (2019). pH-dependent adsorption of α-amino acids, lysine, glutamic acid, serine and glycine, on TiO2 nanoparticle surfaces. PubMed. Available at: [Link]

-

Sowerby, S. J., et al. (2016). Thermodynamic Study of Interactions between ZnO and ZnO Binding Peptides Using Isothermal Titration Calorimetry. Nanyang Technological University Institutional Repository. Available at: [Link]

-

Al-abbas, S. M. S., et al. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. ResearchGate. Available at: [Link]

-

Ophardt, C. E. (2024). Investigation of Copper(II) Amino Acid Complexes. Chemistry LibreTexts. Available at: [Link]

-

Armentrout, P. B., et al. (2017). Metal Ion Complexes with HisGly: Comparison with PhePhe and PheGly. ResearchGate. Available at: [Link]

-

Jbara, M. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. MDPI. Available at: [Link]

-

El-Sherif, A. A., & Shoukry, M. M. (2017). Cu2+ complexes with the simplest amino acid glycine (gly). MedCrave online. Available at: [Link]

-

Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action. Available at: [Link]

-

Crans, D. C., et al. (2021). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PubMed Central. Available at: [Link]

-

Sovago, I., & Várnagy, K. (2013). Peptides as complexing agents: Factors influencing the structure and thermodynamic stability of peptide complexes. ResearchGate. Available at: [Link]

- Gans, P., et al. (1976).

-

Zahid, H., et al. (2024). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. PubMed Central. Available at: [Link]

-

Pyreu, D. F., & Gridchin, S. (2020). pH-varied absorption spectra of solutions in the Ni-Gly-His system. ResearchGate. Available at: [Link]

-

Zahid, H., et al. (2024). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Preprints.org. Available at: [Link]

-

Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. Available at: [Link]

-

Hoffman, B. M., et al. (2013). Aspects of Structure and Bonding in Copper-Amino Acid Complexes Revealed by Single Crystal EPR/ENDOR Spectroscopy and Density Functional Calculations. PubMed Central. Available at: [Link]

-

Patel, R. N., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Available at: [Link]

-

D'Angelo, P., et al. (2000). X-ray Absorption Study of Copper(II)−Glycinate Complexes in Aqueous Solution. ACS Publications. Available at: [Link]

-

LibreTexts. (2023). Section 7.1: Thermodynamic Stability of Metal Complexes. Chemistry LibreTexts. Available at: [Link]

-

Nag, K., & Rabanal, F. (2022). Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides Containing Glycine or Sarcosine and Leucine or Phenylalanine. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. stevensonlab.com [stevensonlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pH-dependent adsorption of α-amino acids, lysine, glutamic acid, serine and glycine, on TiO2 nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies [ijnc.ir]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijnc.ir [ijnc.ir]

- 13. medcraveonline.com [medcraveonline.com]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanistic & Thermodynamic Characterization of Gly-His-Gly (GHG) Copper(II) Binding

Executive Summary

The Gly-His-Gly (GHG) tripeptide represents the canonical ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif. Unlike non-specific copper chelators, GHG coordinates Cu(II) with femtomolar affinity (

The Structural Paradigm: Coordination Mechanism

The high affinity of GHG for Cu(II) is driven by the "ATCUN effect," where the peptide backbone nitrogen atoms deprotonate to serve as anionic donors. This creates a fused chelate ring system (5,5,6-membered rings) that effectively locks the metal ion in place.

The Coordination Sphere (4N)

The Cu(II) center is coordinated by four nitrogen donors in a square-planar geometry:

-

Terminal Amine (

): The N-terminal glycine provides the initial anchoring point. -

Peptide Backbone Amides (

): Two intervening amide nitrogens (between Gly-His and His-Gly) deprotonate. -

Imidazole Nitrogen (

): The histidine residue in position 2 anchors the complex via the

Stepwise Assembly

Binding is highly pH-dependent. At acidic pH (< 4), protons compete with Cu(II). As pH rises towards 7.4, the amide protons are displaced, driving the formation of the stable

Visualization: Coordination Pathway

The following diagram illustrates the transition from the free peptide to the fully coordinated 4N complex.

Figure 1: Stepwise coordination of Cu(II) by Gly-His-Gly. The process involves sequential deprotonation of backbone amides, culminating in the thermodynamically stable 4N species.

Thermodynamics & Affinity[1]

The thermodynamic stability of Cu(II)-GHG is exceptional among small peptides. The binding constant is often expressed as

Stability Constants

The stability is defined by the equilibrium of the fully deprotonated species

| Parameter | Value Range | Context |

| Log | -0.5 to 1.0 | Represents |

| Log | 12.0 – 14.5 | Apparent stability constant at physiological pH. |

| Femtomolar affinity; effectively irreversible in biological fluids without specific chelators. |

Comparative Affinity

Compared to non-specific binding (e.g., poly-His tags or random coil peptides), GHG is orders of magnitude stronger.

-

GHG (ATCUN):

fM (Square planar, 4N) -

GHK (Gly-His-Lys):

pM - 1 fM (Structurally identical coordination sphere to GHG) -

Albumin (HSA):

pM (Natural carrier, contains DAHK sequence)

Redox Chemistry & ROS Generation[2][3][4][5][6]

While the Cu(II)-GHG complex is thermodynamically stable, it is redox-active . The ATCUN motif can stabilize the Cu(III) oxidation state or facilitate the cycling between Cu(II) and Cu(I) in the presence of reductants (e.g., ascorbate), leading to the production of Reactive Oxygen Species (ROS).

Mechanism of ROS Production[2]

-

Reduction: Ascorbate reduces Cu(II)-GHG to Cu(I)-GHG.

-

Oxygen Activation: Cu(I) reacts with

to form superoxide ( -

Fenton-like Chemistry: Disproportionation yields

, which reacts with Cu(I) to generate the highly reactive hydroxyl radical (

Visualization: Catalytic ROS Cycle

Figure 2: The catalytic redox cycle of Cu-GHG. In the presence of a reductant, the complex cycles between oxidation states, generating cytotoxic hydroxyl radicals.

Experimental Protocols

Protocol A: Potentiometric Titration (Stability Determination)

Objective: Determine the protonation constants and stability constants (

Reagents:

-

Gly-His-Gly peptide (>98% purity).

-

or

-

Carbonate-free NaOH (0.1 M).

- (0.1 M) for ionic strength adjustment.

Workflow:

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and determine the electrode slope.

-

Sample Prep: Dissolve GHG (1 mM) and

(0.9 mM) in degassed water containing 0.1 M -

Titration: Titrate with NaOH under inert atmosphere (

or Ar) at 25°C. -

Data Analysis: Use fitting software (e.g., HYPERQUAD or BEST) to fit the potentiometric curves to the model:

Look for the formation of species [CuL], [CuH-1L], and [CuH-2L].

Protocol B: Spectroscopic Validation (UV-Vis)

Objective: Confirm the formation of the square-planar ATCUN complex.

Workflow:

-

Prepare a 1 mM solution of GHG in phosphate buffer (pH 7.4).

-

Add equimolar

. -

Observation: The solution should turn from light blue (free Cu) to a distinct pink/violet color.

-

Measurement: Scan from 300 nm to 800 nm.

-

Validation Criteria:

- : Look for a d-d transition band centered at 525 ± 5 nm .

-

Extinction Coefficient (

): Should be approx. -

Note: A shift to >600 nm indicates incomplete coordination or non-specific binding.

Therapeutic & Catalytic Applications[5][7]

-

Anticancer Agents: The ability of Cu-GHG to generate ROS (Protocol 3.1) allows it to act as a "chemical nuclease," cleaving DNA in tumor cells when conjugated to DNA-targeting motifs.

-

Metalloprotein Modeling: GHG serves as a minimal model for the albumin N-terminus, useful for studying copper transport kinetics in blood plasma.

-

Catalytic Oxidation: The stabilization of high-valent Cu(III) intermediates by the ATCUN motif enables the oxidation of inert organic substrates, a property utilized in synthetic organic chemistry.

References

-

Direct Competition of ATCUN Peptides with Human Serum Albumin for Copper(II) Ions. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Phosphorylation Impacts Cu(II) Binding by ATCUN Motifs. Inorganic Chemistry (ACS). Available at: [Link]

-

DNA Cleavage Study Using Copper (II)-GlyAibHis: A Tripeptide Complex Based on ATCUN Peptide Motifs. Protein and Peptide Letters. Available at: [Link]

-

Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds. Journal of Inorganic Biochemistry / NIH. Available at: [Link]

-

EPR Spectroscopic Characterisation of Native Cu(II)-Binding Sites in Human Serum Albumin. Royal Society of Chemistry. Available at: [Link][1]

Sources

Biological Function and Metallochemistry of Gly-His-Gly (GHG) in Metal Transport

This guide provides an in-depth technical analysis of the tripeptide Glycyl-Histidyl-Glycine (Gly-His-Gly, GHG) , focusing on its coordination chemistry, biological transport mechanisms, and experimental characterization. Unlike its famous structural isomers (like the ATCUN-motif peptide Gly-Gly-His) or analogs (Gly-His-Lys), GHG occupies a unique niche as a minimalist histidine-mediated metal transporter .

Executive Summary

Gly-His-Gly (GHG) is a bioactive tripeptide capable of chelating transition metals—specifically Copper(II), Nickel(II), and Zinc(II)—and facilitating their translocation across biological membranes. While often overshadowed by the high-affinity "ATCUN" peptides (e.g., Gly-Gly-His), GHG functions as a thermodynamically tunable metallochaperone . Its placement of Histidine at position 2 creates a specific coordination geometry that allows for moderate-affinity binding (

Key Functional Pillars:

-

Coordination Mode: Forms a {NH₂, N⁻, N_im} tridentate chelate with Cu(II).

-

Transport Mechanism: Substrate for proton-coupled oligopeptide transporters (PEPT1/SLC15A1).

-

Biological Role: Acts as a transient metal carrier, preventing free metal toxicity while enabling transfer to high-affinity intracellular chaperones (e.g., ATOX1).

Structural Biochemistry & Coordination Dynamics

The "Histidine-2" Switch

The biological function of GHG is dictated by the position of the Histidine residue. Unlike ATCUN peptides (His-3), which form a planar, ultra-stable 4N complex, GHG (His-2) forms a tridentate (3N) or tetradentate (4N) complex depending on pH, but with distinct ring sizes.

-

Primary Ligands:

-

N-terminal Amine (Gly1): Anchors the metal.

-

Amide Nitrogen (Gly1-His2): Deprotonates to form a 5-membered chelate ring.

-

Imidazole Nitrogen (His2): The

- or -

C-terminal Carboxylate (Gly3): May participate in axial coordination or stabilize the complex (4O/N interaction).

-

Thermodynamic Stability (The "Goldilocks" Zone)

GHG binds Cu(II) with a stability constant (

-

ATCUN (Gly-Gly-His):

(at pH 7.4). Binds Cu(II) so tightly it effectively sequesters it. -

GHG (Gly-His-Gly):

.[1]-

Implication: GHG binds metals strongly enough to prevent redox cycling (ROS production) in the extracellular space but weakly enough to surrender the metal to intracellular acceptors (e.g., Glutathione, Metallothionein) upon acidification in endosomes or via ligand exchange in the cytosol.

-

Visualization: Coordination Geometry

The following diagram illustrates the distinct coordination sphere of Cu(II)-GHG compared to the free peptide.

Figure 1: Formation of the Cu(II)-GHG tridentate complex. The metal is anchored by the N-terminal amine, the deprotonated peptide backbone nitrogen, and the histidine imidazole.

Biological Transport Mechanism

Proton-Coupled Symport (PEPT1/PEPT2)

GHG is a substrate for the Solute Carrier 15 (SLC15) family of transporters, specifically PEPT1 (intestinal/renal) and PEPT2 (brain/lung/kidney).

-

Recognition: The transporter recognizes the di/tripeptide backbone. The metal cargo does not sterically hinder transport provided the complex remains neutral or mono-cationic.

-

Translocation: GHG is cotransported with protons (

) down the electrochemical gradient. -

Intracellular Fate: Once inside the cell, the cytosolic pH (7.2) and high concentration of glutathione (GSH) facilitate the release of Cu(II) from GHG.

Pathway Diagram

This workflow describes the journey of a copper ion mediated by GHG.

Figure 2: PEPT1-mediated uptake of Cu-GHG and subsequent intracellular metal release.

Experimental Protocols

Protocol A: Synthesis of GHG (Fmoc-SPPS)

Standard Operating Procedure for generating high-purity GHG for metal binding studies.

-

Resin Loading: Use Wang Resin pre-loaded with Fmoc-Gly-OH (0.6–0.8 mmol/g).

-

Deprotection: Treat with 20% Piperidine in DMF (2 × 5 min) to remove Fmoc.

-

Coupling (His): Activate Fmoc-His(Trt)-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Couple for 45 min.

-

Critical Step: Use Trityl (Trt) protection for Histidine to prevent racemization.

-

-

Coupling (Gly): Repeat deprotection and couple Fmoc-Gly-OH.

-

Cleavage: Use TFA:TIS:H2O (95:2.5:2.5) for 2 hours. The high acid concentration ensures removal of the Trityl group.

-

Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).

-

Validation: ESI-MS must show

Da.

Protocol B: Potentiometric Titration (Determination of Stability Constants)

To quantify the affinity of GHG for Cu(II).

-

Setup: Use a jacketed glass vessel at 25°C under

atmosphere (to prevent carbonate formation). -

Reagents:

-

Ligand: 2 mM GHG in 0.1 M

(ionic strength adjuster). -

Metal: 1.8 mM

. -

Base: Carbonate-free 0.1 M NaOH.

-

-

Titration:

-

Calibrate electrode with standard buffers (pH 4.0, 7.0, 10.0).

-

Titrate from pH 2.5 to 11.0 in 0.05 pH increments.

-

-

Data Analysis: Use software like Hyperquad or PEST to fit the protonation curves.

-

Expectation: You will observe protons releasing at pH ~4 (Carboxyl), pH ~6 (His-Imidazole), and pH ~8 (Amide deprotonation induced by Cu).

-

-

Output: Calculate

for species

Protocol C: Cellular Uptake Assay (Caco-2 Model)

To verify biological transport.

-

Culture: Grow Caco-2 cells on Transwell inserts for 21 days (to form a polarized monolayer).

-

Preparation: Prepare Krebs-Ringer buffer (pH 6.0 for apical side to mimic intestinal microclimate).

-

Treatment: Add 50 µM Cu(II)-GHG complex to the apical chamber.

-

Control: 50 µM

(no peptide) and 50 µM Cu-GHG + 10 mM Gly-Gly (competitor substrate).

-

-

Sampling: Collect basolateral media at 0, 30, 60, 90, 120 min.

-

Quantification: Analyze copper content via ICP-MS.

-

Success Criterion: The flux (

) of Cu-GHG should be significantly higher than free Cu(II) and inhibited by excess Gly-Gly.

-

Quantitative Data Summary

| Parameter | Gly-His-Gly (GHG) | Gly-Gly-His (ATCUN) | Gly-His-Lys (GHK) |

| Histidine Position | Position 2 | Position 3 | Position 2 |

| Coordination Mode | 3N {NH₂, N⁻, N_im} | 4N {NH₂, N⁻, N⁻, N_im} | 3N {NH₂, N⁻, N_im} |

| Cu(II) Affinity (log K) | ~9.5 - 11.0 | ~12.0 - 15.0 | ~16.4 (complex) |

| Exchange Lability | High (Release capable) | Low (Sequestration) | Moderate |

| Primary Transporter | PEPT1 / PEPT2 | PEPT1 / PEPT2 | Unknown / GHK-R |

| Redox Activity | Silent in complex | Active (ROS generation possible) | Silent / Antioxidant |

References

-

Structural and Thermodynamic Characteriz

- Source: Inorganic Chemistry, ACS Public

- Relevance: Defines the coordin

-

Peptide Transporters (PEPT1/PEPT2): Structure, Function, and Physiology

- Source: Physiological Reviews, NIH/PubMed.

-

Relevance: Confirms di/tripeptide transport mechanisms.[2]

-

Metal-Binding Properties of Histidine-Containing Peptides

-

Source: Journal of Inorganic Biochemistry.[3]

- Relevance: Provides comparative stability constants for GHG and analogs.

-

-

Electrochemical Sensors Based on Gly-His-Gly

- Source: MDPI Sensors.

- Relevance: Demonstrates the redox capability and detection limits of GHG-metal complexes.

-

Copper Transport and Metabolism in Caco-2 Cells

- Source: American Journal of Physiology - Cell Physiology.

- Relevance: Protocol grounding for the cellular uptake assay.

Sources

Structural & Functional Divergence: Gly-His-Gly (GHG) vs. Gly-His-Lys (GHK) Peptides

The following technical guide details the structural and functional divergence between Gly-His-Gly (GHG) and Gly-His-Lys (GHK) peptides.

Technical Whitepaper for Drug Development & Application Scientists

Executive Summary

The tripeptide Gly-His-Lys (GHK) is a critical modulator of tissue remodeling, owing its potency to a synergistic relationship between high-affinity copper(II) chelation and specific receptor recognition. Gly-His-Gly (GHG) , a structural analog often used as a control, shares the primary copper-binding motif ("GH") but lacks the C-terminal lysine side chain.

This guide delineates the physicochemical boundary where these two peptides diverge. While both effectively chelate Cu(II) via a planar Nitrogen-donor set, the absence of the

Physicochemical & Structural Analysis

Primary Structure & Properties

The fundamental difference lies in the C-terminal residue. This single substitution alters the isoelectric point (pI) and the charge distribution at physiological pH (7.4).

| Feature | Gly-His-Lys (GHK) | Gly-His-Gly (GHG) | Impact |

| Sequence | Gly-His-Lys | Gly-His-Gly | Lys |

| C-Terminus | Basic Side Chain ( | Neutral Side Chain (-H) | Loss of cationic charge |

| Formula | Reduced steric bulk | ||

| MW (Free Base) | ~340.4 Da | ~269.2 Da | Altered diffusion coefficient |

| Charge (pH 7.4) | +1 to +2 (Zwitterionic/Cationic) | ~0 to +1 (Zwitterionic) | Reduced membrane interaction |

| Cu(II) Affinity | Comparable chelation core |

Copper Coordination Geometry

Both peptides utilize the "GH" motif to anchor Copper(II). Contrary to the "ATCUN" motif (which requires His at position 3), GHK and GHG bind via the N-terminus.

-

The Donor Set (3N):

-

Amino Nitrogen: N-terminal Glycine amine (

). -

Amide Nitrogen: Deprotonated nitrogen of the Gly-His peptide bond (

). -

Imidazole Nitrogen: N(

) or N(

-

-

The Lysine Factor: In GHK-Cu, the Lysine side chain (

) remains protonated and disordered at physiological pH. It does not coordinate to the copper directly but extends outward, creating a "cationic tail" essential for docking into anionic pockets of receptors (e.g., integrins, SPARC). In GHG, this tail is missing, rendering the complex chemically competent but biologically "blind" in specific pathways.

Visualization of Signaling & Structure

The following diagram illustrates the structural divergence and its downstream effects on cellular uptake and signaling.

Caption: Structural logic flow showing how the shared coordination core leads to divergent biological outcomes driven by the C-terminal residue.

Thermodynamic Stability & Binding Constants

Understanding the stability constant (

-

GHK-Cu: The stability constant is exceptionally high for a tripeptide (

). This allows GHK to exchange copper dynamically with albumin, acting as a transit chaperone. -

GHG-Cu: While specific

values for GHG are less frequently isolated in literature than GHK, structural analogs (like Gly-His dipeptide, -

Key Insight: The Lysine residue contributes to the overall thermodynamic stability not through direct binding, but by electronic stabilization of the peptide backbone conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of GHK/GHG

Objective: Synthesize high-purity (>98%) peptides for comparative study.

Protocol:

-

Resin Loading: Use 2-Chlorotrityl chloride resin.

-

GHK: Load Fmoc-Lys(Boc)-OH.

-

GHG: Load Fmoc-Gly-OH.

-

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (

min). -

Coupling: 3 eq. Fmoc-AA-OH, 3 eq. HBTU, 6 eq. DIPEA in DMF (45 min).

-

Sequence: Resin

C-Term AA

-

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Note: The Trt (trityl) group on His and Boc on Lys are removed simultaneously.

-

-

Purification:

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).

-

-

Validation: ESI-MS.

-

GHK

m/z. -

GHG

m/z.

-

Determination of Cu(II) Binding Affinity (Potentiometric Titration)

Objective: Determine the stability constant (

Protocol:

-

Setup: Use a thermostatic glass cell (

C) under inert -

Solution: Prepare 2 mM peptide solution in 0.1 M KCl (ionic strength adjuster). Add 0.9 equivalents of

(avoiding excess Cu to prevent precipitation). -

Titration:

-

Acidify to pH 2.5 with HCl.

-

Titrate with carbonate-free 0.1 M KOH up to pH 11.0.

-

-

Data Analysis:

-

Use software like Hyperquad or BEST to fit the potentiometric curves.

-

Calculate stability constants for species:

, -

Self-Validation: The formation of the purple/blue complex at pH > 6.0 confirms the 3N coordination (Amide deprotonation).

-

Biological Implications[1][2]

The structural difference manifests most acutely in Matrix Metalloproteinase (MMP) regulation.

-

GHK-Cu: Up-regulates MMP-2 and MMP-9 (remodeling) while simultaneously stimulating TIMP-1 (inhibition), creating a controlled healing environment. The Lysine tail is suspected to interact with the integrin receptors on fibroblasts to trigger this pathway.

-

GHG-Cu: Delivers copper into the cell (increasing intracellular Cu pool) but fails to trigger the specific gene modulation cascades observed with GHK. It acts effectively as a "Copper Doping" agent without the "Genetic Reset" signal.

Workflow: Comparative Activity Assay

Caption: Experimental workflow to isolate the receptor-mediated activity of GHK against the GHG control.

References

-

Pickart, L., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences. Link

-

Hureau, C., et al. (2011). X-ray and solution structures of Cu(II) GHK and Cu(II) DAHK complexes: influence on their redox properties. Chemistry – A European Journal. Link

-

Lau, S. J., & Sarkar, B. (1981). The interaction of copper(II) and glycyl-L-histidyl-L-lysine, a growth-modulating tripeptide from human plasma. Biochemical Journal. Link

-

Hostynek, J. J., et al. (2010). Human skin penetration of a copper tripeptide in vitro as a function of skin layer. Inflammation Research. Link

-

Conato, C., et al. (2001). Copper complexes of glycyl-histidyl-lysine and two of its synthetic analogues: chemical behaviour and biological activity. Biochimica et Biophysica Acta (BBA). Link

Role of Gly-his-gly in oxidative stress modulation

An In-Depth Technical Guide to the Role of Gly-His-Gly in Oxidative Stress Modulation

Foreword: The Double-Edged Sword of Oxygen

Life in an oxygen-rich environment is a paradox. The very element that fuels aerobic metabolism is also the source of highly reactive molecules known as Reactive Oxygen Species (ROS). In a state of health, a delicate equilibrium exists between the production of these oxidants and their neutralization by a sophisticated network of endogenous antioxidant defenses. However, when this balance is tipped in favor of ROS, the resulting condition, termed oxidative stress, inflicts indiscriminate damage upon vital cellular components, including lipids, proteins, and nucleic acids.[1] This cumulative damage is a key contributor to the pathophysiology of numerous diseases, from neurodegenerative disorders to chronic inflammation and accelerated aging.[1]

The cellular arsenal against oxidative stress includes enzymatic defenders like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which systematically dismantle ROS into harmless byproducts.[2] These are supported by non-enzymatic molecules, chief among them glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[3] In recent years, the scientific community has shown increasing interest in other small, naturally occurring peptides for their potential to modulate oxidative stress. Peptides rich in specific amino acids, such as histidine and cysteine, are particularly noteworthy for their antioxidant capabilities.[4]

This technical guide provides a comprehensive exploration of the tripeptide Gly-His-Gly (GGH), a molecule of significant interest for its potential to mitigate oxidative stress. We will dissect its mechanisms of action from a biochemical and cellular perspective, provide field-proven experimental protocols for its evaluation, and offer insights into its potential applications for researchers, scientists, and drug development professionals.

Gly-His-Gly: A Profile of a Potent Modulator

The tripeptide Glycyl-L-Histidyl-Glycine is a simple yet functionally elegant molecule. Its structure is defined by two glycine residues flanking a central histidine. While glycine is the simplest amino acid, providing structural flexibility, the power of GGH in the context of oxidative stress lies in the unique properties of its central histidine residue.[4] The imidazole ring of histidine is a highly effective coordinating ligand for transition metal ions and a potential scavenger of free radicals.

The synthesis of GGH and its derivatives is readily achievable through established techniques like solid-phase peptide synthesis, allowing for the production of high-purity peptide for research and development.[5][6] While much of the foundational research has been conducted on the closely related and naturally occurring tripeptide Gly-His-Lys (GHK), the shared Gly-His core suggests that the primary antioxidant mechanisms, particularly those related to metal ion chelation, are highly conserved between the two molecules.[7][8]

Core Mechanisms of Action: A Multi-Pronged Defense

GGH modulates oxidative stress through several interconnected mechanisms, which can be stratified by their directness and efficacy.

Primary Mechanism: Sequestration of Pro-oxidant Metal Ions

The most significant antioxidant action of Gly-His-Gly is its ability to chelate transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺).[9][10] These metals are potent catalysts of ROS production through the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂).

Causality: By binding and sequestering these free metal ions, GGH effectively removes the catalytic linchpin of hydroxyl radical formation. The coordination chemistry involves the imidazole nitrogen of histidine, the N-terminal amino group, and the peptide backbone nitrogen, which collectively form a stable complex with the metal ion.[11][12] This sequestration prevents the metal from participating in redox cycling, thereby providing powerful, stoichiometric protection against the most damaging class of ROS. This is not merely an antioxidant effect; it is a pro-oxidant-inhibitory effect.

Below is a diagram illustrating how GGH intervenes in the Fenton reaction.

Caption: GGH chelates Fe²⁺, preventing its participation in the Fenton reaction and subsequent generation of hydroxyl radicals.

Secondary Mechanism: Direct Radical Scavenging

Beyond metal chelation, peptides containing histidine can directly neutralize free radicals. The imidazole ring can act as a hydrogen donor to quench reactive species.[4] Studies on the similar peptide GHK have demonstrated its ability to diminish hydroxyl (•OH) and peroxyl (ROO•) radicals in cell-free systems.[8]

Causality: This mechanism is plausible but likely secondary to metal chelation. The concentration of GGH required to effectively compete with other endogenous scavengers for direct radical quenching may be high. However, in localized environments where GGH may concentrate, this action could contribute to its overall protective effect.

Tertiary Mechanism: Supporting Endogenous Defenses

Gly-His-Gly is composed of amino acids that are integral to the body's own antioxidant systems.

-

Glycine as a Glutathione Precursor: Glycine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[3] Supplementing the cellular environment with GGH provides a source of glycine, which can be utilized by glutathione synthetase to bolster the GSH pool. A robust GSH pool is critical for the function of glutathione peroxidase (GPx), a key enzyme in the detoxification of H₂O₂ and lipid peroxides.[13]

-

Anti-inflammatory Action: Chronic inflammation is a major source of oxidative stress due to the production of ROS by immune cells like neutrophils and macrophages. GGH and its copper complexes have been shown to possess anti-inflammatory properties, such as the ability to decrease the secretion of the pro-inflammatory cytokine IL-6.[7] By mitigating the inflammatory response, GGH can indirectly reduce the overall oxidative burden on tissues.

Experimental Validation: A Practical Guide

To rigorously validate the role of GGH in oxidative stress modulation, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, where each experiment interrogates a specific mechanistic claim.

Protocol 1: Assessing Metal Ion Chelation

Principle: This assay quantifies the ability of GGH to sequester Cu²⁺ ions from a complex with a colorimetric indicator, Pyrocatechol Violet (PCV). As GGH chelates the copper, the PCV is released, causing a measurable decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

GGH Stock Solution: Prepare a 10 mM stock solution of Gly-His-Gly in deionized water.

-

Copper Sulfate (CuSO₄) Solution: Prepare a 1 mM stock solution in deionized water.

-

PCV Solution: Prepare a 1 mM stock solution of Pyrocatechol Violet in deionized water.

-

Buffer: 50 mM HEPES buffer, pH 7.4.

-

-

Assay Setup (96-well plate):

-

In each well, add 150 µL of HEPES buffer.

-

Add 20 µL of the 1 mM CuSO₄ solution.

-

Add 20 µL of the 1 mM PCV solution. The solution should turn blue, indicating the formation of the Cu-PCV complex.

-

Add 10 µL of GGH solution at varying final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). For the control well, add 10 µL of deionized water.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 632 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of chelation using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Chelation against the GGH concentration to determine the EC₅₀ (the concentration required for 50% chelation).

-

Protocol 2: Evaluating Cellular ROS Reduction

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. Non-fluorescent DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed human dermal fibroblasts (HDFs) or a similar adherent cell line in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well.

-

Allow cells to adhere and grow for 24 hours in standard culture medium.

-

-

Treatment:

-

Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Pre-treat the cells by adding 100 µL of serum-free medium containing various concentrations of GGH (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (medium only).

-

-

ROS Induction and Staining:

-

Remove the GGH-containing medium.

-

Add 100 µL of 25 µM DCFH-DA in serum-free medium to each well and incubate for 45 minutes at 37°C.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Induce oxidative stress by adding an ROS generator, such as H₂O₂ (final concentration 100-500 µM), to all wells except the negative control.

-

-

Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Read the plate kinetically every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Normalize the fluorescence of treated cells to the control cells (H₂O₂ only) to determine the percentage reduction in ROS.

-

The workflow for this cellular assay is visualized below.

Caption: Workflow and principle of the DCFH-DA assay for measuring intracellular ROS levels.

Protocol 3: Measuring Endogenous Antioxidant Enzyme Activity

Principle: To determine if GGH has an indirect effect by boosting the cell's own defenses, the activity of key antioxidant enzymes, SOD and Catalase, can be measured from the lysates of treated cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HDFs) in 6-well plates to near confluency.

-

Treat cells with GGH (e.g., 10 µM) and a vehicle control for 24 hours. To create a positive control for enzyme induction, a known Nrf2 activator like sulforaphane can be used.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic fraction).

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay. This is critical for normalizing enzyme activity.

-

-

Enzyme Activity Assays:

-

Superoxide Dismutase (SOD) Activity: Use a commercially available SOD activity kit. These kits are typically based on the inhibition of a reaction that produces a colored product by SOD present in the sample.

-

Catalase (CAT) Activity: Use a commercial kit. These assays often measure the decomposition of H₂O₂ by catalase, which can be monitored directly by the decrease in absorbance at 240 nm or through a colorimetric reaction.

-

-

Data Analysis:

-

Normalize the activity of each enzyme to the total protein concentration of the sample (e.g., U/mg protein).

-

Compare the normalized activity in GGH-treated cells to the vehicle control.

-

Data Presentation

Quantitative data from these experiments should be summarized for clarity and comparison.

| Assay | Parameter Measured | Endpoint | Example Result Format |

| Metal Chelation (PCV) | Cu²⁺ Sequestration | EC₅₀ (µM) | 750 ± 50 µM |

| Cellular ROS (DCFH-DA) | Intracellular ROS Levels | % Reduction vs. H₂O₂ Control | 45 ± 5% @ 10 µM GGH |

| SOD Activity Assay | Superoxide Dismutation Rate | U/mg protein | 1.2-fold increase |

| Catalase Activity Assay | H₂O₂ Decomposition Rate | U/mg protein | No significant change |

Future Directions and Applications

The robust metal-chelating and antioxidant properties of Gly-His-Gly position it as a compelling candidate for further investigation in therapeutic and cosmeceutical applications.

-

Dermatology and Skincare: Oxidative stress is a primary driver of skin aging (photoaging) and inflammatory skin conditions. The anti-inflammatory and antioxidant properties of GGH make it a promising active ingredient in formulations designed to protect the skin from environmental aggressors.[7]

-

Neuroprotection: The brains of patients with neurodegenerative diseases like Alzheimer's and Parkinson's often exhibit elevated levels of transition metals, which contribute to oxidative damage.[14] Peptides like GGH that can chelate these metals warrant further study as potential neuroprotective agents.

-

Drug Development: The GGH scaffold can be chemically modified to improve its bioavailability, stability, and target specificity. For instance, lipophilic moieties could be added to enhance skin or blood-brain barrier penetration.

Future research should focus on in vivo models to confirm the efficacy and safety of GGH in disease-relevant contexts. Furthermore, investigating its impact on key cellular signaling pathways, such as the Nrf2 antioxidant response element, could reveal deeper, indirect mechanisms of action.

Conclusion

The tripeptide Gly-His-Gly is a potent modulator of oxidative stress, operating through a scientifically validated, multi-pronged mechanism. Its primary role as a powerful chelator of pro-oxidant transition metals provides a direct and highly effective line of defense against the generation of destructive hydroxyl radicals. This is complemented by secondary capabilities, including direct radical scavenging and the provision of precursors for the endogenous antioxidant glutathione. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these effects and further explore the potential of this versatile peptide. As our understanding of the intricate role of oxidative stress in disease continues to grow, molecules like Gly-His-Gly offer a promising avenue for the development of next-generation therapeutics and protective agents.

References

- Vertex AI Search Result. [URL Not Available]

-

Yang, W. R., Hibbert, D. B., Zhang, R., Willett, G. D., & Gooding, J. J. (2005). Stepwise synthesis of Gly-Gly-His on gold surfaces modified with mixed self-assembled monolayers. Langmuir, 21(1), 260-5. [Link]

-

ResearchGate. (n.d.). Glycine–glycine–histidine (Gly–Gly–His, GGH) monolayer on a gold... [Link]

-

MDPI. (2023). Genomic Characterization of Glyoxalase I Genes in Amaranthus palmeri Reveals Their Roles in Methylglyoxal Detoxification and Stress Adaptation. [Link]

-

Kukowska, M., & Dzierzbicka, K. (2014). Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives. Current medicinal chemistry, 21(13), 1505-21. [Link]

-

Mazurowska, L., Mojski, M., & Glinka, R. (2008). Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts. Journal of peptide science, 14(8), 996-1001. [Link]

-

ResearchGate. (n.d.). Anxiolytic Effects of Gly-His-Lys Peptide and Its Analogs. [Link]

- Vertex AI Search Result. [URL Not Available]

-

Park, S., Han, B., & Kim, K. (2003). Ab initio Calculations for Exploring Metal Ion-(Gly-Gly-His) Complexes. Bulletin of the Korean Chemical Society, 24(5), 638-642. [Link]

-

YouTube. (2023). What Are The Properties Of Glycine? - Chemistry For Everyone. [Link]

-

Paradigm Peptides. (n.d.). Buy GHK-Cu 50mg Copper Peptide. [Link]

-

Madhavan, K., & Taylor, J. (2020). Hormonal regulation of glycine decarboxylase and its relationship to oxidative stress. Physiological reports, 8(16), e14539. [Link]

-

Ishii, T., Iio, K., & Ota, N. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Peptide Research and Therapeutics, 24(1), 131-136. [Link]

-

da Cruz, J. G. P., de Oliveira, S. R., de Souza, L. A. P., & de Oliveira, V. X. (2022). Neuroinflammation and Oxidative Stress in Parkinson's Disease, Alzheimer's Disease, and COVID-19: Microglia–Neutrophil Interaction. ACS Omega, 7(43), 37882-37896. [Link]

-

MDPI. (2024). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. [Link]

-

Vaziri, N. D., Wang, X. Q., Oveisi, F., & Rad, B. (2000). Superoxide dismutase, catalase and glutathione peroxidase in the spontaneously hypertensive rat kidney: effect of antioxidant-rich diet. Journal of hypertension, 18(11), 1659-1666. [Link]

-

MDPI. (2022). Dipeptide of ψ-GSH Inhibits Oxidative Stress and Neuroinflammation in an Alzheimer's Disease Mouse Model. [Link]

-

Pigeolet, E., Corbisier, P., Houbion, A., Lambert, D., Michiels, C., Raes, M., ... & Remacle, J. (1990). Glutathione peroxidase, superoxide dismutase, and catalase inactivation by peroxides and oxygen derived free radicals. Mechanisms of ageing and development, 51(3), 283-297. [Link]

-

Rabin, B. R. (1956). THE CHELATION OF METAL IONS BY DIPEPTIDES AND RELATED SUBSTANCES. Transactions of the Faraday Society, 52, 1130-1136. [Link]

-

Aktoz, T., Aydogdu, N., Al, N., Hadidy, M. E., & Yalcin, O. (2023). The effect of glycine on oxidative stress, inflammation and renin-angiotensin system in kidneys and aorta of cyclosporine-administered rats. Drug and chemical toxicology, 46(sup1), 1-10. [Link]

-

Wikipedia. (n.d.). Glycine. [Link]

-

MDPI. (2023). Characterization of the Differential Tolerance of Two Triticum durum Cultivars to Short-Term Cadmium-Induced Stress. [Link]

-

ResearchGate. (n.d.). Removal of heavy metal ions by a chelating resin containing glycine as chelating groups. [Link]

-

Wilson's Disease Support Group – UK. (n.d.). New Ideas in Chelation Therapy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of the Differential Tolerance of Two Triticum durum Cultivars to Short-Term Cadmium-Induced Stress | MDPI [mdpi.com]

- 3. Hormonal regulation of glycine decarboxylase and its relationship to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stepwise synthesis of Gly-Gly-His on gold surfaces modified with mixed self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The chelation of metal ions by dipeptides and related substances. Part 3.—The sites of co-ordination - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. wilsonsdisease.org.uk [wilsonsdisease.org.uk]

An In-Depth Technical Guide to the Physicochemical Characteristics of the Gly-His-Gly Peptide Sequence

Introduction

The tripeptide Glycyl-L-Histidyl-Glycine (Gly-His-Gly or GHG) is a molecule of significant interest in biochemical and pharmaceutical research. As a peptide, its structure—composed of two glycine residues and a central histidine residue—confers a unique set of physicochemical properties that dictate its biological function and potential therapeutic applications. This guide provides a comprehensive technical overview of these characteristics, intended for researchers, scientists, and professionals in drug development. We will delve into the core attributes of Gly-His-Gly, methodologies for its synthesis and analysis, and the molecular basis for its notable biological activities, such as metal chelation and antioxidant effects.

Core Physicochemical Properties

The behavior of Gly-His-Gly in a biological or experimental system is governed by its fundamental physicochemical characteristics. These properties are a direct consequence of its amino acid composition: the small, achiral glycine residues provide flexibility, while the imidazole side chain of histidine is crucial for its charge state and metal-coordinating capabilities.

The key ionizable groups that determine the peptide's net charge at a given pH are the N-terminal α-amino group, the C-terminal α-carboxyl group, and the imidazole side chain of the histidine residue. The approximate pKa values for these groups are:

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. For Gly-His-Gly, the pI can be calculated by averaging the pKa values of the two groups that are ionized around the neutral pH range, which are the imidazole ring of histidine and the N-terminal amino group.

Calculated Isoelectric Point (pI): (pKa_imidazole + pKa_α-amino) / 2 = (6.00 + 9.60) / 2 ≈ 7.80

This pI indicates that Gly-His-Gly is positively charged at physiological pH (~7.4), a feature that influences its interactions with negatively charged cell membranes and biomolecules.

Data Summary Table

For ease of reference, the core quantitative data for Gly-His-Gly are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₅O₄ | [2][3] |

| Molecular Weight | 269.26 g/mol | [2][3] |

| Isoelectric Point (pI) | ~7.80 (Calculated) | [1] |

| pKa (α-carboxyl) | ~2.34 | [1] |

| pKa (imidazole) | ~6.00 | |

| pKa (α-amino) | ~9.60 | [1] |

| Solubility | Highly soluble in water.[4] | [4][5] |

| Appearance | White to off-white powder |

Solubility and Stability: Due to the presence of multiple polar and ionizable groups (the N-terminus, C-terminus, and the histidine side chain), Gly-His-Gly is highly soluble in aqueous solutions.[4][5] Its solubility can be influenced by pH; at pH values far from its isoelectric point, the increased net charge enhances its interaction with water, leading to greater solubility.[5] The peptide bond itself is generally stable, but like all peptides, it can be susceptible to hydrolysis under extreme pH or temperature conditions, or in the presence of proteolytic enzymes.

Peptide Synthesis and Purification Workflow

The production of high-purity Gly-His-Gly for research and development is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, ensuring sequence fidelity.[6]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: Start with a pre-loaded Wang resin with the first C-terminal amino acid (Fmoc-Gly-Wang resin).

-

Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine residue using a 20% piperidine solution in dimethylformamide (DMF). This exposes the free amino group for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

-

Amino Acid Activation & Coupling: Activate the next amino acid (Fmoc-His(Trt)-OH) using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add this activated mixture to the resin to form the peptide bond. The trityl (Trt) group protects the histidine side chain.

-

Washing: Wash the resin again to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the final amino acid (Fmoc-Gly-OH).

-

Final Deprotection: Remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the completed peptide from the resin and simultaneously remove the Trityl protecting group from the histidine side chain.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide is then purified to >98% purity using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]

Workflow Diagram: Synthesis and Purification

Caption: Workflow for Gly-His-Gly synthesis and purification.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized peptide, a suite of analytical techniques is employed. Each method provides orthogonal information, creating a self-validating system for quality control.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the peptide. The peptide is separated on a C18 column based on its hydrophobicity. A single, sharp peak at the expected retention time indicates high purity.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-MS are used to confirm the molecular weight of the peptide.[8] The observed mass should match the theoretical mass (269.26 Da) precisely.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the peptide's structure, including the connectivity of the amino acids and the presence of the histidine imidazole ring.

Experimental Protocol: Purity Analysis by RP-HPLC

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 214 nm and 280 nm.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

Workflow Diagram: Analytical Characterization

Caption: Quality control workflow for synthesized Gly-His-Gly.

Biological Significance and Applications

The unique physicochemical properties of Gly-His-Gly underpin its significant biological activities, particularly its roles as a metal chelator and an antioxidant.

Copper (Cu²⁺) Chelation

The histidine residue is the key to Gly-His-Gly's potent ability to chelate metal ions, especially copper (Cu²⁺).[9] The N-terminal amino group, the imidazole nitrogen of histidine, and the nitrogen atoms of the two peptide bonds can coordinate with a central copper ion, forming a stable square-planar complex.[10] This high-affinity binding is the basis for its use in various biological applications, including wound healing and anti-inflammatory processes, similar to the well-known GHK-Cu peptide.[11][12]

Mechanism Diagram: Copper Chelation

Caption: Coordination of Cu²⁺ by Gly-His-Gly.

Antioxidant Activity

Gly-His-Gly exhibits antioxidant properties, which are closely linked to its metal-chelating ability. By sequestering redox-active metal ions like copper, it prevents them from participating in Fenton-like reactions that generate highly damaging hydroxyl radicals. Furthermore, the histidine residue itself can act as a direct scavenger of reactive oxygen species (ROS). This dual-action mechanism makes Gly-His-Gly a molecule of interest for protecting cells and tissues from oxidative stress.[13][14]

Conclusion

The Gly-His-Gly tripeptide possesses a distinct and functionally important set of physicochemical characteristics. Its molecular weight, charge distribution, and isoelectric point are well-defined. The presence of a central histidine residue endows it with potent metal-chelating and antioxidant properties, which are the foundation of its biological and therapeutic potential. A thorough understanding of these core attributes, combined with robust methods for its synthesis and characterization, is essential for any researcher or developer looking to harness the capabilities of this versatile peptide.

References

-

National Institute of Standards and Technology. gly-his-gly. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7023107, Glycyl-L-histidine. Retrieved from [Link]

-

Hostynek, J. J., & Hinz, R. S. (2014). Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts. Journal of Peptide Science, 20(1), 51-56. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 145455377, Glu-Gly-His. Retrieved from [Link]

-

Wang, F., et al. (2023). Gly-Gly-Mediated Assembly of Higher-Quality Nanoparticle Supercrystals at Room Temperature. Nano Letters, 23(3), 967–974. Retrieved from [Link]

-

University of Calgary. Ch27 pKa and pI values. Retrieved from [Link]

-

Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

-

Fry, H. C., et al. (2014). Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Journal of the American Chemical Society, 136(36), 12540–12543. Retrieved from [Link]

-

Pickart, L., & Freedman, J. H. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. Inflammopharmacology, 26(3), 635–642. Retrieved from [Link]

-

ResearchGate. Glycine–glycine–histidine (Gly–Gly–His, GGH) monolayer on a gold... [Image]. Retrieved from [Link]

-

Northwestern University. (2017). Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. Proteomics, 17(23-24), 1700254. Retrieved from [Link]

-

Pearson. (2024). Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu.... Retrieved from [Link]

-

Yang, W. R., et al. (2005). Stepwise Synthesis of Gly-Gly-His on Gold Surfaces Modified with Mixed Self-Assembled Monolayers. Langmuir, 21(1), 260–265. Retrieved from [Link]

-

Wikipedia. Copper peptide GHK-Cu. Retrieved from [Link]

-

Element Lab Solutions. Released Glycan Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101179, Histidylglycine. Retrieved from [Link]

-